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molecular formula C27H19N3 B8751070 4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine

4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No. B8751070
M. Wt: 385.5 g/mol
InChI Key: KASNEZRELMXILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07161005B2

Procedure details

This compound is prepared analogously to the procedure described above for the preparation of the ligand L12 in Example 12, but 4-phenyl benzaldehyde is used as carbonyl component. 4′-Biphenylyl-[2,2′;6′,2″]terpyridine, white solid. 13C-NMR (90 MHz, CDCl3): 156.6 (quart.); 156.3 (quart.); 150.0 (quart.); 149.5 (tert.); 142.2 (quart.); 140.8 (quart.); 137.6 (quart.); 136.9 (tert.); 129.3 (tert.); 128.1 (tert.); 128.0 (tert.); 127.9 (tert.); 126.3 (tert.); 124.2 (tert.); 121.8 (tert.); 119.1 (tert.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4′-Biphenylyl-[2,2′;6′,2″]terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C2C=CC=CC=2)C=CC=CC=1C1[CH:26]=[C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=2)[N:24]=[C:23]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=2)[CH:22]=1>>[C:7]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:14]=[CH:13][C:10]([C:11]2[CH:26]=[C:25]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=3)[N:24]=[C:23]([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=3)[CH:22]=2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1
Step Two
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4′-Biphenylyl-[2,2′;6′,2″]terpyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)C1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared analogously to the procedure

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C1=CC(=NC(=C1)C1=NC=CC=C1)C1=NC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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